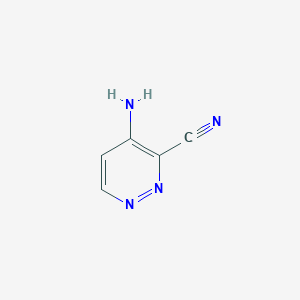

4-Aminopyridazine-3-carbonitrile

Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern chemical research, particularly in the realm of medicinal chemistry. vulcanchem.comchemicalbook.com Its unique physicochemical properties, including a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, make it an attractive component in the design of bioactive molecules. vulcanchem.comscielo.org.za The inherent polarity of the pyridazine nucleus can enhance solubility and reduce the potential for interactions with off-target proteins, such as the hERG potassium channel, which is a critical consideration in drug development. vulcanchem.com The value of this heterocycle is underscored by the recent FDA approvals of drugs like relugolix (B1679264) and deucravacitinib, which feature a pyridazine core. vulcanchem.com Beyond pharmaceuticals, pyridazine derivatives are also investigated for their potential in agriculture as pesticides and herbicides. nih.gov

Overview of Aminopyridazine and Cyanopyridazine Structural Motifs

Within the broader family of pyridazines, those bearing amino and cyano functional groups are of significant interest due to their versatile reactivity and biological potential. The aminopyridazine motif is a key feature in several marketed drugs and clinical candidates. cymitquimica.com The amino group can act as a hydrogen bond donor and can be readily functionalized, allowing for the exploration of structure-activity relationships. cymitquimica.comresearchgate.net The position of the amino group on the pyridazine ring can significantly influence the molecule's basicity and electronic properties. cymitquimica.com

The cyanopyridazine motif introduces a cyano (-C≡N) group, which is a potent electron-withdrawing group and a versatile synthetic handle. researchgate.net The cyano group can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. researchgate.net In medicinal chemistry, the nitrile functionality can act as a hydrogen bond acceptor or be bioisosterically replaced to modulate a compound's properties. researchgate.net The combination of amino and cyano groups on a pyridazine ring, as in aminocyanopyridazines, creates a scaffold with a rich chemical profile, offering multiple points for modification and interaction with biological targets.

Specific Focus on 4-Aminopyridazine-3-carbonitrile within the Broader Pyridazine Family

While the pyridazine family is extensive, this article will focus specifically on the chemical compound 4-Aminopyridazine-3-carbonitrile . This particular isomer, with an amino group at the 4-position and a cyano group at the 3-position, presents a unique electronic and steric arrangement. The amino group at position 4 is expected to enhance the nucleophilic character of the ring, while the adjacent cyano group at position 3 acts as an electron-withdrawing moiety. vulcanchem.com This electronic push-pull system can influence the molecule's reactivity and its potential as a ligand for biological targets. Despite the interest in related structures, specific research detailing the synthesis, properties, and applications of 4-Aminopyridazine-3-carbonitrile is notably scarce in the available scientific literature. vulcanchem.com This article aims to collate and present the limited available information on this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-5-4(7)1-2-8-9-5/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFPHUZEKFZAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423495 | |

| Record name | 4-aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20865-26-3 | |

| Record name | 4-aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminopyridazine 3 Carbonitrile and Analogous Pyridazine Carbonitrile Structures

Direct Synthesis Approaches to 4-Aminopyridazine-3-carbonitrile

The direct synthesis of aminopyridazine carbonitriles often involves the cyclization of functionalized open-chain precursors. A notable method is the reaction of appropriately substituted malononitrile (B47326) derivatives with hydrazine (B178648) hydrate (B1144303). For instance, the synthesis of 3-amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile is achieved by refluxing 2-(3-(dimethylamino)-1-oxo-1-phenylprop-2-en-2-yl)malononitrile with hydrazine hydrate in ethanol (B145695). nih.gov This reaction proceeds for approximately five hours, and upon cooling and pouring into an ice-water mixture, the product precipitates and can be collected by filtration. nih.gov The resulting dihydropyridazine (B8628806) can then be oxidized to the aromatic pyridazine (B1198779). nih.gov This general strategy, starting with a functionalized malononitrile derivative and cyclizing with hydrazine, represents a key pathway to this class of compounds.

Multi-Component Reaction Strategies for Pyridazine-Carbonitrile Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of atom economy and procedural simplicity. bohrium.com Several MCRs have been developed for the synthesis of pyridazine-carbonitrile cores.

One-Pot Three-Component Syntheses utilizing Malononitrile, Arylglyoxals, and Hydrazine Hydrate

A highly effective and straightforward one-pot, three-component synthesis yields 3-amino-5-arylpyridazine-4-carbonitriles at room temperature. scielo.org.zaresearchgate.net This method involves the reaction of an arylglyoxal with hydrazine hydrate in a water and ethanol mixture. scielo.org.za After stirring for about 30 minutes to form the corresponding hydrazone intermediate, malononitrile is added to the mixture. scielo.org.zaresearchgate.net The reaction proceeds at room temperature, and the desired pyridazine product precipitates from the solution, which can then be purified by recrystallization. scielo.org.za

The proposed mechanism begins with the formation of a monohydrazone from the reaction of arylglyoxal and hydrazine hydrate. researchgate.net This is followed by the addition of malononitrile to complete the cyclization and form the final product. scielo.org.zaresearchgate.net This procedure has been used to synthesize a variety of 3-amino-5-arylpyridazine-4-carbonitriles with different substituents on the aryl ring, achieving good yields. scielo.org.za

Table 1: Examples of 3-amino-5-arylpyridazine-4-carbonitriles synthesized via a one-pot three-component reaction. Data sourced from scielo.org.za.

Synthesis from Dichloro-Substituted Diazadienes and Malononitrile

While specific examples detailing the reaction of dichloro-substituted diazadienes with malononitrile to directly form 4-aminopyridazine-3-carbonitrile are not prevalent in the reviewed literature, the general reactivity of such precursors suggests a plausible synthetic route. Dichloro-diazadienes (or 1,4-dichloro-1,4-diazabuta-1,3-dienes) are reactive intermediates used in the synthesis of various heterocycles. The reaction would likely proceed via nucleophilic substitution of the chlorine atoms by the active methylene (B1212753) carbon of malononitrile, followed by cyclization.

Other Multicomponent Approaches for Pyridazine-Carbonitrile Synthesis

The versatility of MCRs has led to the development of various other strategies for synthesizing related heterocyclic systems, which could be adapted for pyridazine-carbonitriles. For example, four-component reactions involving hydrazine hydrate, malononitrile, an aldehyde, and a ketoester are widely used to produce fused pyranopyrazole systems, which share synthetic precursors with pyridazines. tandfonline.commdpi.com One such reaction combines phthalic anhydride, hydrazine hydrate, aromatic aldehydes, and malononitrile to yield 3-amino-1-aryl-5,10-dioxo-1-H-pyrazolo[1,2-b]phthalazine-2-carbonitrile derivatives. researchgate.net These approaches highlight the modularity of MCRs, where changing one component can lead to a diverse range of heterocyclic scaffolds. bohrium.com

Ring Transformation Methodologies for Pyridazine Derivatives

Ring transformation is a powerful synthetic tool where one heterocyclic system is converted into another. Pyridazines can be synthesized from other rings, such as pyrimidines. This transformation can occur under the influence of nucleophiles. wur.nl For instance, appropriately substituted pyrimidines can react with reagents like hydrazine to undergo ring opening and subsequent re-cyclization to form a pyridazine ring. A key factor in these reactions is the activation of the pyrimidine (B1678525) ring, often achieved through quaternization of one or both nitrogen atoms, which makes the ring more susceptible to nucleophilic attack and subsequent transformation. wur.nl While direct conversion to 4-aminopyridazine-3-carbonitrile via this method is not commonly reported, the principle allows for the formation of the core pyridazine structure from different heterocyclic precursors. wur.nlrsc.org

Functionalization of Pre-existing Pyridazine Rings

An alternative to building the pyridazine ring from scratch is to introduce the desired functional groups onto a pre-existing pyridazine core. This approach often starts with halogenated pyridazines, which are versatile intermediates. For example, a common precursor in pyridazine chemistry is 3,6-dichloropyridazine (B152260). This compound can undergo various nucleophilic substitution reactions. One of the chloro groups can be selectively displaced by an amine, and the other can be subjected to further reactions. Catalytic hydrogenation can be used to remove chlorine atoms; for instance, pyridazine-4-amine can be prepared from 3,6-dichloropyridazine-4-amine via hydrogenation with a palladium on carbon catalyst. chemicalbook.com

Similarly, a cyano group can be introduced onto the pyridazine ring through methods such as the Rosenmund-von Braun reaction using a copper cyanide salt or through palladium-catalyzed cyanation reactions on a halogenated or triflate-substituted pyridazine. The synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) from 2-amino-4-methyl-pyridine-carbonitrile, which is itself built in a multi-step process from acetone (B3395972) and malononitrile, demonstrates the sequential construction and functionalization approach that is common in heterocyclic chemistry. google.com These functionalization strategies provide a modular route to highly substituted pyridazines.

Table of Compounds

Amination Reactions of Halogenated Pyridazines

The introduction of an amino group onto a pyridazine ring is frequently achieved through the substitution of a halogen atom. Halogenated pyridazines serve as versatile precursors due to the electron-deficient nature of the ring, which facilitates nucleophilic aromatic substitution. While direct substitution with ammonia (B1221849) or amines is a common strategy, other reductive methods starting from halogenated compounds are also employed.

A documented example involves the synthesis of pyridazine-4-amine from a di-halogenated precursor. In this method, 3,6-dichloropyridazine-4-amine is subjected to catalytic hydrogenation. iau.ir The reaction proceeds over two days at room temperature under a hydrogen atmosphere, using a 10% palladium on carbon catalyst in a mixture of tetrahydrofuran (B95107) and aqueous sodium hydroxide. iau.ir This process results in the reductive removal of the chlorine atoms to yield the desired aminopyridazine. iau.ir

Below is a table summarizing the synthesis of Pyridazine-4-amine:

| Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 3,6-Dichloropyridazine-4-amine | H₂, 10% Pd/C, NaOH, THF, H₂O, Room Temp, 48h | Pyridazine-4-amine | Quantitative |

Methylation of Aminopyridazines

The methylation of pyridazine derivatives can be a key step in modifying the properties of the final molecule. While N-methylation of the amino group is a common transformation, methods for the C-methylation of the heterocyclic ring itself have also been developed for related nitrogenous heterocycles.

A patented process describes the selective methylation of pyridine-like compounds at the alpha-position relative to the heterocyclic nitrogen atom. researchgate.net This vapor-phase reaction involves contacting the pyridine (B92270) compound with a methylating agent, such as methanol, at elevated temperatures (typically 250°C to 320°C) in the presence of a nickel and nickel oxide catalyst. researchgate.net This method is designed to substitute a hydrogen atom on the ring with a methyl group, providing a route to compounds like α-picoline from pyridine or 2,6-lutidine from α-picoline. researchgate.net While the patent focuses on pyridines, the principle of using a heterogeneous catalyst for C-H activation and methylation at high temperatures could be explored for substituted pyridazines. researchgate.net

Table of Methylation Process Details:

| Substrate Class | Methylating Agent | Catalyst | Temperature Range | Position of Methylation |

|---|---|---|---|---|

| Pyridine Compounds | Methanol | Nickel and Nickel Oxide | 150°C - 400°C | Alpha to ring nitrogen |

Conversion from Azidopyridazines and Tetrazolo[1,5-b]pyridazines

An important route to aminopyridazines involves the chemical reduction of azidopyridazines. Azidopyridazines exist in a well-established valence tautomerism with their fused-ring isomers, tetrazolo[1,5-b]pyridazines. The synthesis often proceeds by first creating the tetrazole ring system, which then serves as a precursor to the amino group.

The formation of the tetrazolo[1,5-b]pyridazine (B14759603) core can be achieved from halogenated pyridazines. For instance, reacting 3,6-dichloropyridazine with hydrazine hydrate yields 1-(6-chloropyridazin-3-yl)hydrazine. iau.ir Subsequent diazotization of this hydrazine derivative, typically using nitrous acid in an ice bath, leads to the quantitative formation of 6-chlorotetrazolo[1,5-b]pyridazine. iau.ir This tetrazole is in equilibrium with its 3-azido-6-chloropyridazine tautomer. The conversion of this azido-tetrazolo intermediate to the corresponding aminopyridazine is a standard reductive step, commonly accomplished using reagents such as hydrogen with a palladium catalyst, tin(II) chloride, or triphenylphosphine, which reduce the azido (B1232118) group to a primary amine. The synthesis of various substituted aminotetrazolo[1,5-b]pyridazines confirms the viability of this heterocyclic system as a building block. Current time information in Bangalore, IN.

Green Chemistry Principles and Sustainable Synthetic Routes in Pyridazine-Carbonitrile Synthesis

The integration of green chemistry principles into the synthesis of pyridazine-carbonitrile structures is an area of active research, aiming to reduce environmental impact through milder reaction conditions, use of safer solvents, and development of reusable catalysts.

One prominent green strategy is the use of one-pot, multi-component reactions. The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been successfully achieved through a one-pot reaction of an arylglyoxal, malononitrile, and hydrazine hydrate. researchgate.netnih.gov This reaction proceeds efficiently at room temperature in a mixture of water and ethanol, which are considered environmentally benign solvents. researchgate.netnih.gov This approach offers high atom economy and avoids the need to isolate intermediates, saving time, energy, and resources. researchgate.net

Another sustainable approach involves the development and use of recyclable catalysts. For the synthesis of related pyridine heterocycles, a method has been developed using modified polyethylene (B3416737) terephthalate (B1205515) (PET) vials. The inner surface of the PET vial is functionalized with a metal-organic framework (MOF), UiO-66, which then acts as a heterogeneous catalyst for the reaction. After the reaction, the vial can be simply washed and reused for subsequent batches, aligning with the green principles of waste reduction and catalyst recyclability.

Furthermore, the use of renewable feedstocks is a cornerstone of sustainable chemistry. Research has demonstrated the thermo-catalytic conversion of glycerol (B35011), a byproduct of biodiesel production, and ammonia into pyridines. This process utilizes zeolite catalysts at high temperatures to transform a biorenewable resource into valuable chemical building blocks, offering a sustainable alternative to petroleum-based syntheses. Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Summary of Green Synthetic Approaches:

| Green Chemistry Principle | Synthetic Strategy | Example Application | Reference |

|---|---|---|---|

| Atom Economy / One-Pot Synthesis | Three-component reaction of arylglyoxal, malononitrile, and hydrazine hydrate | Synthesis of 3-amino-5-arylpyridazine-4-carbonitriles | researchgate.net, nih.gov |

| Safer Solvents | Use of water and ethanol as reaction medium | Synthesis of 3-amino-5-arylpyridazine-4-carbonitriles | researchgate.net, nih.gov |

| Reusable Catalysts | Inner surface-modified PET@UiO-66 vials | Synthesis of 2,4,6-trisubstituted pyridines | |

| Use of Renewable Feedstocks | Thermo-catalytic conversion of glycerol and ammonia | Production of pyridines | |

| Energy Efficiency | Microwave-assisted organic synthesis | Synthesis of pyridine derivatives |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Aminopyridazine-3-carbonitrile |

| 3,6-Dichloropyridazine-4-amine |

| Pyridazine-4-amine |

| Tetrahydrofuran |

| Sodium hydroxide |

| Palladium on carbon |

| Pyridine |

| Methanol |

| Nickel oxide |

| α-Picoline |

| 2,6-Lutidine |

| 3,6-Dichloropyridazine |

| Hydrazine hydrate |

| 1-(6-Chloropyridazin-3-yl)hydrazine |

| 6-Chlorotetrazolo[1,5-b]pyridazine |

| 3-Azido-6-chloropyridazine |

| Tin(II) chloride |

| Triphenylphosphine |

| Arylglyoxal |

| Malononitrile |

| Ethanol |

| Polyethylene terephthalate (PET) |

| UiO-66 |

| Glycerol |

| Ammonia |

Structure Activity and Structure Property Relationship Studies of 4 Aminopyridazine 3 Carbonitrile Derivatives

Impact of Substituent Modifications on Molecular Properties and Function

The physicochemical and biological properties of the 4-aminopyridazine-3-carbonitrile core can be significantly modulated by the introduction of various substituents. The amino (-NH2) and cyano (-C≡N) groups already present on the parent molecule impart a degree of polarity and hydrogen-bonding capability. uni-muenchen.de Modifications at other positions on the pyridazine (B1198779) ring or on the amino group can further refine these properties, influencing everything from solubility and crystal packing to biological target affinity.

The properties of substituents can, in turn, be modulated by the pyridazine heterocycle itself. blumberginstitute.org For example, the basicity of an amino group attached to the pyridazine ring can be influenced by the electronic nature of other substituents on the ring. blumberginstitute.org

Table 1: Predicted Impact of Substituent Modifications on Molecular Properties of 4-Aminopyridazine-3-carbonitrile Derivatives

| Position of Substitution | Type of Substituent | Predicted Effect on Electron Density of the Ring | Predicted Impact on Solubility in Polar Solvents | Predicted Impact on Hydrogen Bonding Capability |

| 5 or 6 | Electron-Donating Group (e.g., -OCH3, -CH3) | Increase | May Decrease | No direct impact unless the substituent itself is a donor/acceptor |

| 5 or 6 | Electron-Withdrawing Group (e.g., -Cl, -NO2) | Decrease | May Increase | No direct impact unless the substituent itself is a donor/acceptor |

| On Amino Group | Alkylation (e.g., -NHCH3) | No significant change | Decrease | Decrease |

| On Amino Group | Acylation (e.g., -NHC(O)CH3) | Decrease | May Increase | Decrease (H-bond donor), Increase (H-bond acceptor) |

This table is generated based on general principles of organic chemistry and findings from related heterocyclic systems, as direct experimental data for 4-aminopyridazine-3-carbonitrile derivatives is limited.

Research on related pyridazine-containing compounds has provided valuable insights into structure-activity relationships (SAR). For example, in a series of pyrido[2,3-d]pyridazine-2,8-diones, the nature of the substituent on a benzene (B151609) ring appended to the core structure was found to influence the reaction time and yield of their synthesis, and ultimately their anti-inflammatory activity. nih.gov Specifically, the presence of a carboxylic acid group led to better biological outcomes compared to nitrile or ester groups. nih.gov

Analysis of Aromaticity and Electronic Structure in Pyridazines

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. uni-muenchen.de This arrangement of nitrogen atoms significantly influences the ring's electronic structure and aromaticity. The inductive effect of the nitrogen atoms leads to a partial positive charge on the carbon atoms, making diazines, including pyridazine, electron-deficient heteroaromatic compounds. uni-muenchen.de

The aromaticity of pyridazine and its derivatives can be evaluated using computational methods such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). ias.ac.in Studies on pyrazolopyridazin(on)es have shown that the aromaticity of the pyridazine ring is influenced by the nature of the substituents and the fusion of other heterocyclic rings. ias.ac.in Pyridazine units with full delocalization of π-electrons exhibit higher aromaticity and stability compared to pyridazinones where the carbonyl group disrupts delocalization. ias.ac.in

The electronic properties of the 4-aminopyridazine-3-carbonitrile scaffold are dictated by the interplay between the electron-deficient pyridazine ring and the electronic effects of the amino and cyano substituents. The amino group at the C4 position acts as a π-donor, increasing the electron density on the ring through resonance. Conversely, the cyano group at the C3 position is a strong electron-withdrawing group, both through induction and resonance, which decreases the electron density. This "push-pull" electronic arrangement can lead to interesting molecular properties, including significant dipole moments and potential for non-linear optical applications.

Table 2: Calculated Electronic Properties of Substituted Pyridazines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridazine | -7.21 | -0.34 | 6.87 | 4.22 uni-muenchen.de |

| 3-Chloropyridazine | -7.45 | -0.89 | 6.56 | Data not available |

| 3-Aminopyridazine | -6.58 | -0.12 | 6.46 | Data not available |

Note: The values in this table are based on computational studies of related pyridazine derivatives and are intended to be illustrative of general trends. HOMO, LUMO, and gap values are representative and can vary based on the computational method used. The dipole moment for pyridazine is an experimental value.

The presence of the two nitrogen atoms in the pyridazine ring makes it a weak base, with a pKa of 2.3. uni-muenchen.de The lone pairs of the nitrogen atoms are in the plane of the ring and are available for protonation. gcwgandhinagar.com However, the electron-withdrawing nature of the two nitrogen atoms makes electrophilic aromatic substitution reactions difficult, as they destabilize the cationic intermediate. gcwgandhinagar.com Conversely, the electron deficiency of the ring makes it more susceptible to nucleophilic aromatic substitution.

In 4-aminopyridazine-3-carbonitrile, the amino group would be expected to activate the ring towards electrophilic attack, while the cyano group would deactivate it. The precise reactivity and regioselectivity of such reactions would be a complex function of these opposing effects and the reaction conditions.

Advanced Applications of 4 Aminopyridazine 3 Carbonitrile and Its Derivatives

Applications in Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The pyridazine (B1198779) heterocycle is particularly adept at these interactions due to its inherent electronic characteristics, making its derivatives, such as those from 4-aminopyridazine-3-carbonitrile, effective agents in binding to biological targets. nih.gov

The pyridazine ring possesses a unique set of properties ideal for molecular recognition. It has a high dipole moment, which facilitates strong π-π stacking interactions with aromatic rings found in biological targets like amino acid residues. nih.gov This stacking is a key stabilizing force in many protein-ligand complexes. nih.gov In the solid state, derivatives have been shown to form infinite one-dimensional columns through inter-dimer π-π stacking. nih.gov

Furthermore, the pyridazine structure offers robust, dual hydrogen-bonding capacity. nih.gov The two adjacent nitrogen atoms in the ring can act as hydrogen bond acceptors, while the amino group at the 4-position of the scaffold provides a hydrogen bond donor site. This ability to form multiple, specific hydrogen bonds is critical for high-affinity binding to target molecules. nih.govacs.org For instance, modeling studies of related heterocyclic compounds show that hydrogen bonds and aromatic stacking interactions are crucial for stable binding within enzyme active sites. acs.org The combination of these non-covalent interactions allows pyridazine-based ligands to achieve precise orientation and strong binding within the complex architectures of biological macromolecules.

Role in Enzyme Inhibition and Receptor Antagonism (in vitro mechanistic studies)

The 4-aminopyridazine-3-carbonitrile scaffold is a key component in the design of molecules that can inhibit the function of specific enzymes. Many potent enzyme inhibitors feature heterocyclic moieties in their structures. researchgate.net The pyridazine core, particularly when part of a fused ring system, has proven to be an effective starting point for developing inhibitors against critical therapeutic targets.

Kinase Inhibition

Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Fused heterocyclic systems derived from the aminopyridazine scaffold have shown significant potential as kinase inhibitors. For example, derivatives of pyridazino[4,5-b]indole , which can be synthesized from pyridazine precursors, have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and DYRK1A. rsc.orgnih.govnih.gov The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and survival, and its inhibition is a key strategy in cancer therapy. nih.gov In vitro studies have demonstrated that specific hydrazide derivatives of the pyridazino[4,5-b]indole scaffold show significant cytotoxic activity against breast cancer cell lines. nih.gov Similarly, other analogs have exhibited submicromolar inhibitory concentrations (IC₅₀) against DYRK1A, a kinase implicated in neurodegenerative diseases and cancer, while showing high selectivity over other kinases. nih.gov

The broader principle is supported by research into structurally analogous scaffolds. For instance, pyrimido[4,5-d]pyrimidine derivatives, which mimic the nitrogen arrangement of fused pyridazines, have been developed as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

| Compound/Derivative Class | Target Kinase | Reported IC₅₀ | Reference |

|---|---|---|---|

| Hydrazide derivative 12 (pyridazino[4,5-b]indole based) | MCF-7 Cell Line (PI3K pathway) | 4.25 µM | nih.gov |

| Hydrazide derivative 13 (pyridazino[4,5-b]indole based) | MCF-7 Cell Line (PI3K pathway) | 5.35 µM | nih.gov |

| Furan-2-yl derivative 10 (pyridazino[4,5-b]indol-4-one based) | DYRK1A | Submicromolar | nih.gov |

| Pyridin-4-yl derivative 19 (pyridazin-3(2H)-one based) | DYRK1A | Submicromolar | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivative 7f | CDK2 | 0.05 µM | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is an essential enzyme in the synthesis of DNA precursors, making it a long-standing target for antimicrobial and anticancer agents. nih.govmdpi.com Effective DHFR inhibitors, like methotrexate, often contain heterocyclic scaffolds. mdpi.comnih.gov Non-classical inhibitors frequently feature a substituted 2,4-diamino pyrimidine (B1678525) motif, and the 4-aminopyridazine (B156604) structure can be viewed as a bioisosteric equivalent or a key component of such a pharmacophore. researchgate.netnih.gov

Research has led to the discovery of potent DHFR inhibitors based on fused pyridazine systems. One study identified an imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine derivative as a potent inhibitor of bovine liver DHFR, demonstrating the utility of this scaffold in targeting the folate pathway. mdpi.com Further computational studies on related pyrimidine-5-carbonitrile derivatives have explored their potential binding modes within the human DHFR active site, reinforcing the promise of this chemical class. mdpi.com

| Compound/Derivative Class | Target Enzyme | Reported IC₅₀ | Reference |

|---|---|---|---|

| Imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine derivative 3 | Bovine Liver DHFR | 0.06 µM | mdpi.com |

Development as Photoredox Catalysts and Fluorescent Materials

The electronic properties of the pyridazine ring suggest potential applications in materials science, including opto-electronics. researchgate.net While the direct use of 4-aminopyridazine-3-carbonitrile as a photoredox catalyst is not yet widely reported, the merging of photoredox activation with other forms of catalysis is a powerful strategy in modern organic synthesis. nih.gov

More developed is the investigation of related aminopyridine structures as fluorophores. mdpi.comnih.gov Unsubstituted aminopyridines can exhibit high quantum yields, and their derivatives are explored as fluorescent probes. mdpi.comnih.gov Studies on aminoterpyridines have shown that N-substitution on the amino group is a useful method for tuning the fluorescence properties, including the emission wavelength and sensitivity to solvent environments. nih.gov This principle suggests that derivatives of 4-aminopyridazine-3-carbonitrile could likewise be developed into novel fluorescent materials, where the emission characteristics are tailored for specific applications by modifying the substituents on the core scaffold.

Utilization as Scaffolds in Ligand Design for Catalysis

In modern drug discovery and catalyst development, a "scaffold" is a core molecular structure that provides a rigid framework upon which diverse functional groups can be systematically placed. The 4-aminopyridazine-3-carbonitrile structure is an excellent example of such a scaffold.

Researchers have explicitly used the closely related pyridazin-3(2H)-one scaffold to perform "ligand growing" experiments. nih.govresearchgate.net In this computational approach, the core scaffold is placed in the binding site of a target protein, and software algorithms "grow" fragments off the core to create novel, high-affinity ligands. This strategy has been successfully used to develop new inhibitors for the Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. nih.govresearchgate.net The studies involving kinase inhibitors also inherently treat the pyridazino[4,5-b]indole system as a scaffold, from which libraries of potential drugs are synthesized and tested. rsc.orgnih.gov This approach, which starts with a privileged core like aminopyridazine, is a cornerstone of rational drug design, allowing for the efficient exploration of chemical space to identify potent and selective therapeutic agents. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 4-Aminopyridazine-3-carbonitrile and its analogues, future research is geared towards discovering pathways that offer higher yields, shorter reaction times, and greater structural diversity.

One established method for synthesizing related compounds, such as 3-amino-5-arylpyridazine-4-carbonitriles, is the one-pot, three-component reaction of malononitrile (B47326), an arylglyoxal, and hydrazine (B178648) hydrate (B1144303). scielo.org.zaresearchgate.net This approach is notable for its operational simplicity, proceeding at room temperature in aqueous ethanol (B145695), which aligns with the principles of green chemistry. researchgate.net The reaction mechanism involves the initial formation of a monohydrazone from the arylglyoxal and hydrazine, which then reacts with malononitrile to yield the final pyridazine (B1198779) product. scielo.org.za

Future explorations are likely to build upon these multi-component reaction strategies. Key areas of investigation include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically accelerate various organic reactions, including the synthesis of pyridazine derivatives. nih.gov Applying this technology to the synthesis of 4-aminopyridazine-3-carbonitrile could significantly reduce reaction times and potentially improve yields. nih.govcore.ac.uk

Novel Catalysts : While some syntheses proceed without a catalyst, investigating the use of novel catalysts (e.g., ZnO, tamarind juice) could enhance reaction efficiency and selectivity, particularly for more complex substrates. researchgate.net

Expanded Substrate Scope : Research will focus on expanding the range of starting materials to generate a wider array of substituted pyridazine-carbonitrile derivatives. This involves moving beyond arylglyoxals to other dicarbonyl compounds or their equivalents. scielo.org.za

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing batch syntheses of pyridazine-carbonitriles to flow chemistry setups represents a significant trend for producing these compounds on a larger scale.

| Synthetic Method | Key Reactants | Conditions | Primary Advantages | Reference |

| One-Pot Three-Component Reaction | Malononitrile, Arylglyoxal, Hydrazine Hydrate | Room Temperature, Water/Ethanol | High atom economy, operational simplicity, environmentally friendly. | scielo.org.zaresearchgate.net |

| Oxidative Aromatization | Dihydropyridazine (B8628806) precursor, Oxidizing agent (e.g., H₂O₂) | Reflux in Acetic Acid | Access to the aromatic pyridazine core from a saturated precursor. | mdpi.com |

| Microwave-Assisted Cycloaddition | Pyridazinium ylides, Activated alkynes | Microwave Irradiation | Remarkable acceleration of reaction time, increased yields. | nih.gov |

Advanced Mechanistic Studies of Chemical Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new chemical transformations. For 4-Aminopyridazine-3-carbonitrile, mechanistic studies can illuminate the interplay between the electron-donating amino group and the electron-withdrawing carbonitrile group on the reactivity of the pyridazine ring.

Future research in this area will likely employ a combination of computational and experimental techniques:

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can provide insights into regioselectivity and reactivity that are difficult to obtain experimentally.

Spectroscopic Analysis : Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be used to detect and characterize transient intermediates in real-time. This is particularly valuable for understanding multi-step reactions and identifying off-pathway products. nih.gov

Kinetics Studies : Detailed kinetic analysis of the reactions involving 4-aminopyridazine-3-carbonitrile can help to determine the rate-limiting steps and the influence of various parameters (temperature, concentration, catalyst) on the reaction outcome.

A key area of focus will be the transformation of the nitrile and amino groups. For instance, understanding the precise mechanism by which the nitrile group is converted to an amide or carboxylic acid under different conditions can enable the selective synthesis of desired derivatives. nih.gov Similarly, elucidating the factors that govern the nucleophilicity of the amino group is essential for planning acylation, alkylation, or coupling reactions. nih.gov Drawing parallels from studies on other enzyme inhibitors, mechanistic investigations can reveal how these molecules interact with biological targets, for example, through the formation of Schiff base intermediates, which can lead to enzyme inactivation. nih.govnih.gov

Rational Design of New Pyridazine-Carbonitrile Derivatives with Tailored Functions

The 4-Aminopyridazine-3-carbonitrile scaffold is a promising starting point for the rational design of new molecules with specific biological or material properties. Structure-based drug design and medicinal chemistry principles are central to this effort.

The strategy involves systematically modifying the core structure to optimize interactions with a biological target. For example, research on related pyridazinone scaffolds has shown that substituents at various positions can be tailored to achieve specific inhibitory activity. nih.gov In one study, a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were designed based on the crystal structure of a known inhibitor in complex with its target enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.gov By removing a methyl group that caused unfavorable interactions and optimizing the side chain, researchers developed new derivatives with improved binding affinity. nih.gov

Future design efforts based on the 4-aminopyridazine-3-carbonitrile core will likely focus on:

Targeted Library Synthesis : Creating focused libraries of compounds where specific positions on the pyridazine ring are systematically varied. For instance, the amino group can be acylated or coupled with various boronic acids to explore the chemical space around that position. nih.gov

Bioisosteric Replacement : Replacing the carbonitrile group with other functionalities (e.g., carboxylic acid, amide, tetrazole) to modulate properties like solubility, metabolic stability, and target binding. The conversion of a cyano group to an amide has been a successful strategy in modifying related compounds. nih.gov

Fragment-Based Growth : Using the pyridazine-carbonitrile core as a fragment and "growing" it by adding substituents that can occupy specific pockets in a target protein's binding site. This approach has been suggested for developing inhibitors of enzymes like Fatty Acid-Binding Protein 4 (FABP4). nih.gov

| Derivative Class | Design Strategy | Targeted Function/Application | Reference |

| Pyrimido[4,5-c]pyridazines | Structure-based optimization to improve binding in the pterin (B48896) pocket. | Dihydropteroate Synthase (DHPS) Inhibition | nih.gov |

| 4-Ureido Pyridazin-3(2H)-ones | Ligand growing from the core scaffold. | FABP4 Inhibition | nih.gov |

| Pyrido[2,3-d]pyridazine-diones | Annulation of a 2-pyridone pattern to the pyridazine ring. | Dual COX-1/COX-2 Inhibition for Anti-inflammatory Activity | rsc.org |

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

The synergy between combinatorial chemistry and high-throughput screening (HTS) has revolutionized drug discovery. nih.gov This combination allows for the rapid synthesis and evaluation of vast numbers of compounds, significantly accelerating the identification of new lead molecules. combichemistry.com

Combinatorial Chemistry enables the creation of large, diverse libraries of molecules from a common scaffold. researchgate.net Starting with 4-Aminopyridazine-3-carbonitrile, combinatorial approaches can be used to generate thousands of derivatives by reacting the amino and nitrile groups with a wide array of building blocks in a parallel or split-and-pool fashion. researchgate.net

High-Throughput Screening (HTS) is the process of rapidly assaying these large compound libraries against specific biological targets. combichemistry.com Cell-based or biochemical assays are automated to measure the activity of each compound, allowing for the screening of tens of thousands of derivatives in a short period. combichemistry.com

The integration of these technologies with research on 4-aminopyridazine-3-carbonitrile represents a major emerging trend. The process would involve:

Library Generation : Employing combinatorial synthesis techniques (both solid-phase and liquid-phase) to produce a large library of 4-aminopyridazine-3-carbonitrile derivatives. combichemistry.com

Assay Development : Creating robust HTS assays for targets of interest, such as protein kinases, proteases, or G-protein coupled receptors.

Screening and Hit Identification : Performing the HTS campaign to screen the library and identify "hits"—compounds that show activity in the assay.

Hit-to-Lead Optimization : The structure-activity relationship (SAR) data obtained from the initial screen provides valuable information for further optimizing the hit compounds into potent and selective leads, often using the rational design principles described in the previous section. nih.gov

This integrated approach allows researchers to explore the chemical space around the 4-aminopyridazine-3-carbonitrile scaffold much more comprehensively and efficiently than traditional methods, maximizing the potential for discovering novel compounds with valuable functions. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.